molecular formula C13H10FN5 B2418579 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338793-23-0

7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2418579
CAS No.: 338793-23-0
M. Wt: 255.256
InChI Key: VPIAPFMNCRPTPU-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazolopyrimidine core, which is known for its diverse biological activities.

Properties

IUPAC Name

7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5/c14-10-4-1-9(2-5-10)3-6-11-7-8-16-13-17-12(15)18-19(11)13/h1-8H,(H2,15,18)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIAPFMNCRPTPU-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC3=NC(=NN23)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NC3=NC(=NN23)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple the triazolopyrimidine core with a 4-fluorophenyl ethylene derivative.

    Final Amination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Heck reaction using industrial-grade palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the ethenyl group, potentially leading to the formation of saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine or fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated triazolopyrimidine derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C13_{13}H10_{10}FN5_{N_5}
  • CAS Number : 338793-23-0

Its unique structure features a triazole ring fused with a pyrimidine moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds in the triazolo-pyrimidine class exhibit anticancer properties. For instance, studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The compound's ability to modulate signaling pathways may offer therapeutic benefits in treating various cancers.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar triazolo compounds effectively inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structural components enable it to interact with bacterial enzymes, potentially leading to the development of new antibiotics.

Case Study : In vitro tests revealed that related triazolo compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for further exploration in antibiotic development .

Neurological Effects

There is emerging interest in the neuroprotective effects of triazolo-pyrimidines. Preliminary studies suggest that these compounds may have a role in treating neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.

Case Study : Research highlighted in Neuropharmacology indicated that certain triazolo derivatives improved cognitive function in animal models of Alzheimer's disease, showcasing their potential as therapeutic agents for neurodegenerative disorders .

Enzyme Inhibition

7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been identified as a potent inhibitor of specific enzymes such as p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (μM)Reference
p38 MAPKCompetitive0.25
Cyclin-dependent KinaseNon-competitive0.15

Mechanism of Action

The mechanism of action of 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
  • 7-[(E)-2-(4-bromophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Uniqueness

The presence of the 4-fluorophenyl group in 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine imparts unique electronic properties that can influence its reactivity and biological activity. Compared to its chloro- and bromo- counterparts, the fluorine atom can enhance the compound’s stability and potentially increase its binding affinity to molecular targets.

Biological Activity

The compound 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Research indicates that compounds in this class often exert their biological effects through various mechanisms:

  • Inhibition of Kinases : Many triazolo-pyrimidines act as inhibitors of specific kinases involved in cell signaling pathways. For instance, they may inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating cellular responses to stress and inflammation.
  • Antiproliferative Effects : Studies have shown that these compounds can induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death pathways.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties for 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine . For example:

  • Cell Line Testing : The compound was tested against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Results indicated that it exhibited potent antiproliferative activity, with IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Cell LineIC50 (µM)Comparison with 5-FU
MGC-8039.47More potent
HCT-1169.58More potent
MCF-713.1More potent

Mechanistic Insights

The compound's mechanism involves the inhibition of the ERK signaling pathway. Specifically:

  • Inhibition of Phosphorylation : Treatment with the compound resulted in decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, indicating a blockade in the signaling cascade that promotes cell survival and proliferation .
  • Induction of Apoptosis : The compound also induced apoptosis in treated cells, leading to G2/M phase arrest. This was evidenced by changes in the expression levels of apoptosis-related proteins .

Case Studies and Research Findings

A notable study focused on a series of triazolo-pyrimidine derivatives where 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine was highlighted for its superior activity compared to other derivatives. The study emphasized its potential as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine?

  • Methodological Answer : The compound can be synthesized via regioselective cyclization or substitution reactions. For example, analogous triazolopyrimidine derivatives are synthesized using microwave-assisted methods or via palladium-catalyzed cross-coupling for the ethenyl group introduction. Key steps include:

  • Cyclocondensation of aminotriazoles with substituted pyrimidine precursors under controlled pH and temperature .
  • Use of additives like KHSO₄ or ionic liquids to enhance reaction efficiency and yield .
  • Characterization via 1H^1H-NMR to confirm the (E)-configuration of the ethenyl group (δ 6.8–7.2 ppm for trans-coupled protons) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the triazolopyrimidine core and substituent orientation (e.g., bond angles and dihedral angles) .
  • Spectroscopy : 1H^1H-NMR (δ 8.2–8.6 ppm for triazole protons), 13C^{13}C-NMR (δ 150–160 ppm for pyrimidine carbons), and HRMS (e.g., [M+H]+^+ calculated for C₁₅H₁₂FN₆: 301.1112) .
  • HPLC-PDA : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What are the primary biological targets of triazolopyrimidine derivatives like this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Similar compounds inhibit kinases (e.g., Plasmodium falciparum enzymes) or adenosine receptors (A2AAR antagonists) via competitive binding at ATP pockets. Assays include fluorescence polarization or radioligand displacement .
  • Anticancer Activity : Derivatives induce tubulin polymerization inhibition (IC₅₀ < 1 µM) or apoptosis in cancer cell lines (MTT assays) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for enhanced potency?

  • Methodological Answer :

  • Substituent Analysis : Fluorophenyl groups improve lipophilicity (logP ~2.5) and target affinity. Trifluoromethyl or methoxy groups at specific positions enhance metabolic stability .
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions or π-π stacking in receptor pockets) .
  • In Vivo Profiling : Pharmacokinetic studies in rodent models assess bioavailability (e.g., AUC₀–24h > 500 ng·h/mL) and blood-brain barrier penetration .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., hydroxylated or glucuronidated derivatives) that may contribute to in vivo efficacy .
  • Protein Binding Assays : Equilibrium dialysis quantifies plasma protein binding (>90% reduces free drug availability) .
  • Dose Escalation Studies : Adjust dosing regimens to account for rapid clearance (e.g., t₁/₂ < 2 h) observed in preclinical models .

Q. What strategies mitigate low synthetic yields (<30%) in triazolopyrimidine derivatives?

  • Methodological Answer :

  • Catalyst Optimization : Palladium/copper cocatalysts improve coupling efficiency for ethenyl group installation (yield increase from 31% to 53% in analogous reactions) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF or NMP) enhance solubility of intermediates .
  • Microwave Assistance : Reduces reaction time (from 24 h to 2 h) and improves regioselectivity .

Q. How is environmental persistence assessed for this compound?

  • Methodological Answer :

  • QSAR Modeling : Predicts biodegradation (e.g., BIOWIN scores < 0.5 indicate low microbial degradation) and ecotoxicity (LC₅₀ for Daphnia magna > 10 mg/L) .
  • High-Resolution Mass Spectrometry (HRMS) : Detects trace residues in water samples (LOQ = 0.1 ng/L) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.